molecular formula C12H21NO3 B2477194 (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate CAS No. 1648868-97-6

(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate

Cat. No. B2477194
CAS RN: 1648868-97-6
M. Wt: 227.304
InChI Key: SSIJALKTEBLKKA-OWUUHHOZSA-N
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Description

“(Meso-1R,5S,6S)-3-Oxabicyclo[3.1.0]Hexan-6-Amine HCL” is a chemical compound with the molecular formula C5H10ClNO . It appears as a yellow to brown liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO.ClH/c6-5-3-1-7-2-4(3)5;/h3-5H,1-2,6H2;1H/t3-,4+,5-; . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 135.59 . It is stored at temperatures between 2-8°C . The compound’s boiling point is not specified .

Scientific Research Applications

Radiolabeling and Neuroprotective Applications

  • (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate, referred to as MMMHC, has been explored for its potential as a neuroprotective drug. It was successfully labeled with C-11 and exhibited a high yield and radiochemical purity. Positron Emission Tomography (PET) studies on rats indicated that the radiolabeled MMMHC could cross the brain-blood barrier and accumulate in various brain regions, suggesting its potential application in neuroimaging and studying cerebral functions or disorders (Yu et al., 2003).

Metabolic Pathways and Drug Disposition

  • The metabolism and disposition of a related compound, MGS0028, a potent group II metabotropic glutamate receptor agonist, were studied across various species (rats, dogs, monkeys). The findings revealed insights into the drug's pharmacokinetics, including its distribution, excretion, bioavailability, and the species-specific metabolic pathways involved. Such studies are foundational in drug development and safety assessments (James et al., 2005).

Inhibitory Activity and Pharmacological Effects

  • Compounds structurally related to this compound have been evaluated for their pharmacological effects. For example, the inhibitory effects of phenolic compounds on carcinogen-induced neoplasia were assessed, highlighting the potential therapeutic or preventive applications of these compounds in oncology (Wattenberg, Coccia & Lam, 1980).

Safety and Hazards

For safety information and handling precautions, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl (1S,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9-8(4-5-14)10(9)7-13/h8-10,14H,4-7H2,1-3H3/t8?,9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIJALKTEBLKKA-PBINXNQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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